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Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of
nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-
19 vaccines.[1] The critical component driving the efficacy of these delivery systems is the
ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its
release into the cytoplasm.[2] 80-O18 is an ionizable cationic lipid that has been effectively
used in the formulation of LNPs for in vitro applications, demonstrating high cellular uptake and
functional delivery.[3][4]

A comprehensive characterization of LNPs is crucial to ensure their quality, reproducibility, and
in vivo performance.[2] Critical Quality Attributes (CQAS) such as particle size, polydispersity,
surface charge, morphology, and encapsulation efficiency must be rigorously evaluated.[5] This
document provides detailed application notes and experimental protocols for the key
techniques used to characterize LNPs formulated with the ionizable lipid 80-O18.

LNP Formulation with 80-O18

LNPs are typically composed of four lipid components that self-assemble with a nucleic acid
cargo in an agueous environment.[6][7] The ionizable lipid 80-018 is positively charged at a
low pH (e.g., pH 4), which facilitates its interaction with the negatively charged phosphate
backbone of nucleic acids like mRNA or siRNA.[2] As the pH is raised to a physiological level
(pH 7.4), the 80-018 lipid becomes largely neutral, leading to a stable and relatively neutral
particle surface.[2][6]
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Table 1: Example Formulation of 80-O18 LNPs for mRNA Delivery

Component Molar Ratio (%) Role in Formulation

Encapsulates nucleic acid and

80-018 (lonizable Lipid) 50 facilitates endosomal escape.

[2](7]

. Provides structural stability to
DSPC (Helper Lipid) 10

the LNP.[7]
Modulates bilayer fluidity and
Cholesterol 38.5 N
stability.[7]
o Controls particle size and
PEG-Lipid 15

prevents aggregation.[6]

Size, Polydispersity, and Zeta Potential Analysis

Application Note: Dynamic Light Scattering (DLS) & Zeta
Potential

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the
hydrodynamic diameter (often reported as the Z-average size) and the polydispersity index
(PDI) of LNPs in solution.[8][9] The PDI is a measure of the heterogeneity of particle sizes in
the sample; a value below 0.2 is generally considered indicative of a monodisperse population
suitable for therapeutic applications.[2]

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface.
It is a critical indicator of colloidal stability, as a sufficiently high surface charge can prevent
particle aggregation.[2] For LNPs, zeta potential is also indicative of the charge state of the
ionizable lipid at a given pH.

Experimental Workflow: DLS and Zeta Potential
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Sample Preparation
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Caption: DLS and Zeta Potential experimental workflow.
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Detailed Protocol: DLS and Zeta Potential Measurement

o Sample Preparation: Allow the 80-018 LNP stock solution to equilibrate to room
temperature.

o Dilute the LNP sample in a suitable agueous buffer, such as 1X Phosphate-Buffered Saline
(PBS) at pH 7.4, to an appropriate concentration for light scattering (typically a 1:50 to 1:100
dilution). Ensure the final dispersant is well-filtered.[8]

e DLS Measurement:

o Pipette 1 mL of the diluted LNP sample into a disposable sizing cuvette (e.g., DTS0012).
[8]

o Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).

o Set the measurement temperature to 25°C and allow the sample to equilibrate for at least
2 minutes.

o Configure the measurement settings: select backscatter detection, automatic attenuation,
and automatic measurement duration.[8]

o Initiate the measurement. Perform at least three replicate measurements.
e Zeta Potential Measurement:

o Pipette the diluted LNP sample into a disposable folded capillary cell.

o Place the cell into the instrument.

o Apply the same temperature equilibration as for the DLS measurement.

o Initiate the zeta potential measurement. The instrument will apply an electric field and
measure the particle velocity to determine the electrophoretic mobility and calculate the
Zeta potential.

Data Presentation
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Table 2: Physicochemical Properties of 80-O18 LNPs by DLS

Z-average Diameter Polydispersity

Formulation Batch Zeta Potential (mV)
(d.nm) Index (PDI)

80-O18-LNP-001 85.2 0.115 -5.8

80-0O18-LNP-002 87.5 0.121 -6.2

80-O18-LNP-003 86.1 0.118 -55

Morphology and Internal Structure Analysis
Application Note: Cryogenic Transmission Electron
Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of LNPs in
their near-native, hydrated state.[5][10] By rapidly freezing the sample in a thin layer of
amorphous (vitreous) ice, the structure of the nanoparticles is preserved without artifacts from
chemical fixation or dehydration.[11] Cryo-TEM provides invaluable information on particle
morphology (e.g., sphericity), size distribution, and the presence of internal structures or
aggregates.[11][12]

Experimental Workflow: Cryo-TEM

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b15574671?utm_src=pdf-body
https://www.creative-biostructure.com/resource-cryo-em-lnp-characterization.htm
https://academic.oup.com/mam/article/31/Supplement_1/ozaf048.498/8212648
https://metrino.eu/cryo-characterization-lnp/
https://metrino.eu/cryo-characterization-lnp/
https://researchprofiles.ku.dk/en/publications/recent-advances-in-cryo-tem-imaging-of-soft-lipid-nanoparticles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Apply 3-4 pL of LNP
Sample to a TEM Grid

Blot Excess Liquid
to Create a Thin Film

Plunge-freeze in
Liquid Ethane

Load Frozen Grid into
Cryo-Transmission Electron Microscope

Acquire High-Resolution Images
under Cryogenic Conditions

Data Anhalysis

Image Segmentation to
Identify Individual LNPs

'

Quantify Particle Size,
Size Distribution, and Morphology

Click to download full resolution via product page

Caption: Cryo-TEM sample preparation and analysis workflow.
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Detailed Protocol: Cryo-TEM Imaging

o Grid Preparation: Place a carbon-coated TEM grid in a glow-discharger to render the surface

hydrophilic.

o Sample Application: In a controlled environment chamber (e.qg., Vitrobot), apply 3-4 uL of the
80-018 LNP solution to the hydrophilic side of the TEM grid.

 Blotting and Vitrification:

o Blot the grid with filter paper to remove excess liquid, leaving a thin aqueous film across
the grid holes.

o Immediately plunge the grid into a reservoir of liquid ethane cooled by liquid nitrogen. This
vitrifies the sample, preventing the formation of ice crystals.[11]

e Imaging:

o Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

o Load the holder into a transmission electron microscope.

o Acquire images at a low electron dose to minimize radiation damage to the sample.[13]
e Image Analysis:

o Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically
significant number of particles (e.g., >200) to determine the average size and size
distribution.

o Visually inspect the micrographs for particle morphology, lamellarity, and the presence of
aggregates or empty particles.

Data Presentation
Table 3: Morphological Characteristics of 80-O18 LNPs by Cryo-TEM
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Parameter Result
Morphology Predominantly spherical particles.
Mean Diameter (nm) 78.5+9.3

Dense core, consistent with encapsulated
Internal Structure
cargo.

Observations No significant aggregation observed.

Internal Nanostructure Analysis
Application Note: Small-Angle X-ray Scattering (SAXS)

SAXS is a non-destructive technique that provides information about the nanoscale structure of
materials.[14] For LNPs, SAXS is particularly useful for characterizing the internal organization
of the lipids and the encapsulated nucleic acid.[15] It can distinguish between different internal
structures, such as a disordered core, a multilamellar (onion-like) structure, or an inverted
hexagonal phase, which can influence the efficacy of the nanopatrticle.[16][17] The scattering
pattern can also provide information on particle size and shape.[14]

Experimental Workflow: SAXS

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.xenocs.com/saxs-as-a-tool-to-study-lipid-nanoparticles/
https://pubs.aip.org/aca/sdy/article/12/2_Supplement/A258/3343655/Structural-characterization-of-nucleic-acid-loaded
https://pmc.ncbi.nlm.nih.gov/articles/PMC12113147/
https://als.lbl.gov/how-structure-affects-the-activity-of-lipid-nanoparticles/
https://www.xenocs.com/saxs-as-a-tool-to-study-lipid-nanoparticles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Load LNP Solution into
a Quartz Capillary

Prepare Matching Buffer
Sample for Background Subtraction

Data Ac

Mount Capillary in
SAXS Instrument

Expose Sample to a
Collimated X-ray Beam

Collect 2D Scattering
Pattern on a Detector

Data Analysis

Radially Integrate 2D Pattern
to 1D Curve (I(g) vs. Q)

l

Subtract Buffer Background

l

Fit Data with Structural Models
(e.g., Core-Shell Sphere)

Click to download full resolution via product page

Caption: SAXS data acquisition and analysis workflow.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b15574671?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Protocol: SAXS Measurement

o Sample Preparation: Concentrate the 80-018 LNP sample if necessary. Load the LNP
solution into a thin-walled quartz capillary tube.

o Background Sample: Prepare an identical capillary containing only the formulation buffer
(e.g., PBS) to be used for background subtraction.

o Data Acquisition:

[e]

Mount the sample capillary in the SAXS instrument.

o

Expose the sample to a monochromatic X-ray beam.

[¢]

Collect the scattering data on a 2D detector over a range of scattering angles (q).

o

Repeat the measurement for the buffer-only sample under identical conditions.

o Data Analysis:

o

Radially average the 2D scattering pattern to generate a 1D profile of intensity (I) versus
the scattering vector (q).

o Subtract the buffer scattering profile from the sample profile.

o Analyze the resulting curve. The low-q region provides information about the overall
particle size and shape, while peaks in the high-q region indicate the presence of ordered
internal structures.[16]

o Fit the data using appropriate models (e.g., a core-triple shell model) to extract detailed
structural parameters.[16]

Data Presentation

Table 4: Structural Parameters of 80-O18 LNPs from SAXS Analysis
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Parameter Value Interpretation

Consistent with particle size

Radius of Gyration (Rg) ~35 nm
from DLS/Cryo-TEM.
. Absence of sharp peaks
Peak Position (q) N/A )
suggests a disordered core.
) Data fits well to a model of a
Model Fit Core-Shell Sphere

solid core with a lipid shell.

Nucleic Acid Encapsulation Efficiency
Application Note: Fluorescence-Based Assay

Determining the encapsulation efficiency (EE) is critical to ensure that the nucleic acid payload
Is protected within the LNP. The most common method involves using a nucleic acid-binding
fluorescent dye, such as RiboGreen. The assay compares the fluorescence of the sample
before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).[18] In the intact
LNP sample, the dye cannot access the encapsulated nucleic acid, so the fluorescence
corresponds only to the free/surface-bound RNA. After adding detergent, the LNPs are
disrupted, releasing the total RNA and leading to a maximal fluorescence signal.

Experimental Workflow: Encapsulation Efficiency
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Caption: Workflow for determining LNP encapsulation efficiency.

Detailed Protocol: RiboGreen Assay

+ Reagent Preparation: Prepare the RiboGreen working solution by diluting the stock
concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's
instructions. Prepare a 2% Triton X-100 solution.
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» Standard Curve: Prepare a standard curve of the specific nucleic acid being used (e.g.,
MRNA) at known concentrations in TE buffer.

e Sample Measurement:

o Total RNA: In a 96-well plate, add the LNP sample and dilute it in TE buffer containing
0.1% Triton X-100 to lyse the particles.[19] Add the RiboGreen working solution and
incubate for 5 minutes in the dark.

o Free RNA: In a separate set of wells, add the same amount of LNP sample and dilute it in
TE buffer without detergent. Add the RiboGreen working solution and incubate.

o Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate
reader (excitation ~480 nm, emission ~520 nm).

e Calculation:
o Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.

o Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (1 -
[Concentration of Free RNA] / [Concentration of Total RNA]) * 100

Data Presentation

Table 5: Encapsulation Efficiency of 80-O18 LNPs

. Encapsulation
Formulation Batch Total RNA (pg/mL) Free RNA (pg/mL)

Efficiency (%)
80-0O18-LNP-001 50.1 2.3 95.4
80-O18-LNP-002 49.8 2.8 94.4
80-O18-LNP-003 50.5 2.5 95.0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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